

2-Chloro-3-hydrazinylquinoxaline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylquinoxaline

Cat. No.: B1333903

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydrazinylquinoxaline is a heterocyclic compound of significant interest in medicinal chemistry, demonstrating a versatile scaffold for the synthesis of various bioactive molecules. This technical guide provides an in-depth overview of its chemical properties, including its synthesis, reactivity, and spectral characteristics. Detailed experimental protocols for its preparation and analysis are presented, alongside a summary of its known biological activities, particularly its antifungal and anti-inflammatory effects. This document aims to serve as a comprehensive resource for researchers engaged in the study and application of quinoxaline derivatives in drug discovery and development.

Chemical Properties

2-Chloro-3-hydrazinylquinoxaline is a stable solid at room temperature. Its chemical structure combines a quinoxaline core, a chloro substituent, and a hydrazinyl group, which impart distinct reactivity and biological properties to the molecule.

Physicochemical Data

While experimental data for **2-Chloro-3-hydrazinylquinoxaline** is not extensively documented in publicly available literature, the following table summarizes key physicochemical properties, with some values being based on closely related analogs and computational predictions.

Property	Value	Source
Molecular Formula	C ₈ H ₇ CIN ₄	-
Molecular Weight	194.62 g/mol	-
Appearance	Yellow solid	[1]
Melting Point	181 °C (with decomposition)	[1]
Boiling Point	Not available	-
Solubility	Sparingly soluble in common organic solvents	General observation
CAS Number	51347-93-4	[2]

Spectral Data

Detailed experimental spectra for **2-Chloro-3-hydrazinylquinoxaline** are not readily available in the cited literature. The following tables provide an expected summary of its spectral characteristics based on the analysis of structurally similar quinoxaline derivatives.

1.2.1. ¹H NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 7.5	m	4H	Aromatic protons
~6.5	br s	1H	-NH- proton
~4.5	br s	2H	-NH ₂ protons

1.2.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~150 - 140	Quaternary carbons of the quinoxaline ring
~135 - 120	Aromatic CH carbons

1.2.3. IR Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Functional Group Assignment
3400 - 3200	N-H stretching (hydrazinyl)
3100 - 3000	Aromatic C-H stretching
1620 - 1580	C=N and C=C stretching
~750	C-Cl stretching

1.2.4. Mass Spectrometry

m/z Value	Interpretation
194/196	Molecular ion peak $[\text{M}]^+$ showing isotopic pattern for $^{35}\text{Cl}/^{37}\text{Cl}$
159	$[\text{M}-\text{Cl}]^+$

Synthesis and Reactivity

Synthesis

2-Chloro-3-hydrazinylquinoxaline is typically synthesized from 2,3-dichloroquinoxaline. The reaction involves a nucleophilic substitution of one of the chlorine atoms by hydrazine hydrate.

[1][3]

Experimental Protocol: Synthesis of **2-Chloro-3-hydrazinylquinoxaline**[1]

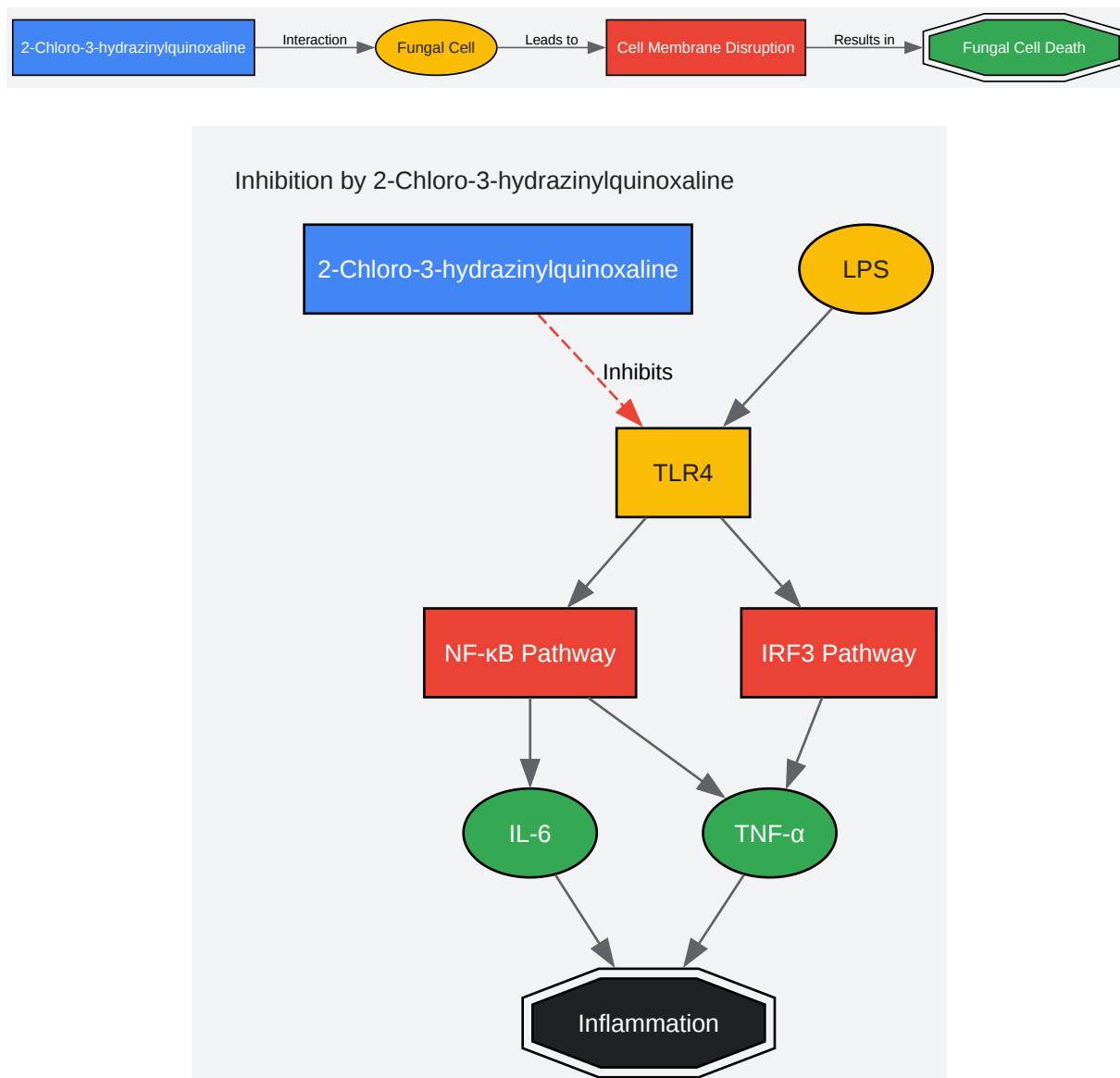
- Materials:

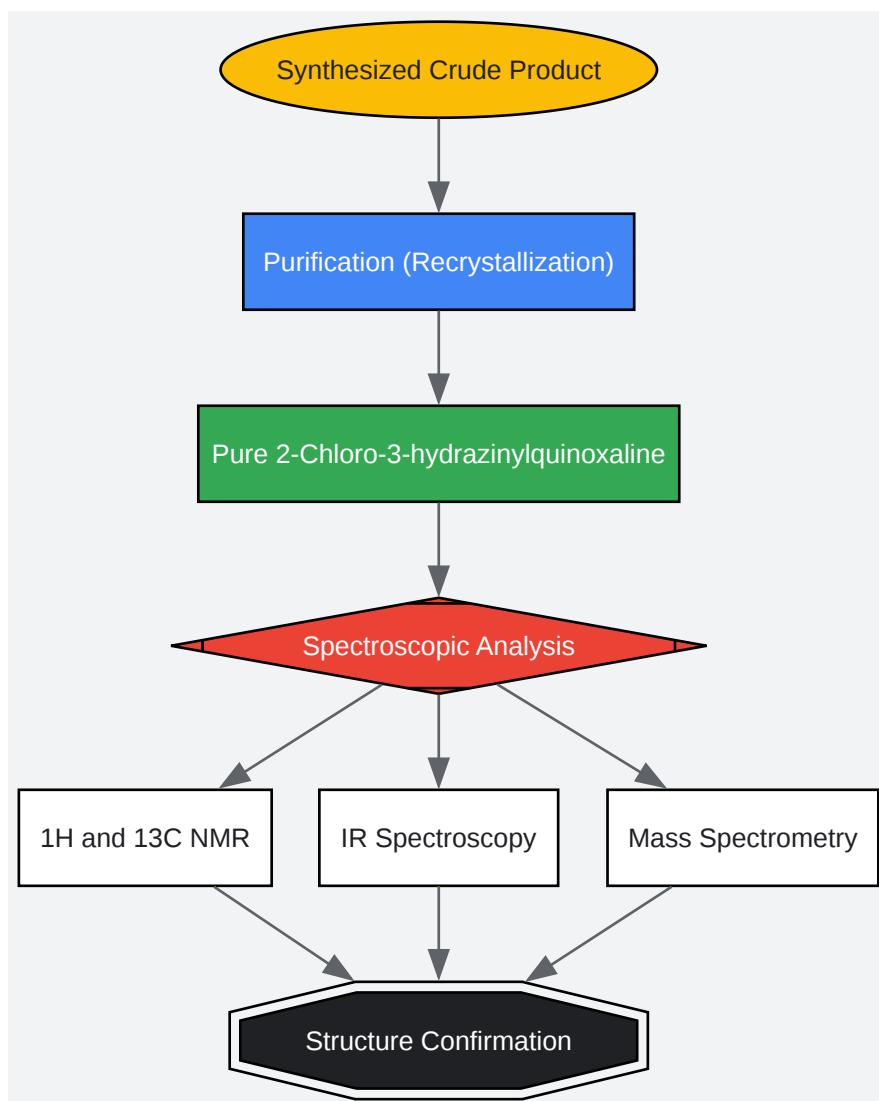
- 2,3-Dichloroquinoxaline (1.0 eq)
- Hydrazine hydrate (2.2 eq)
- Ethanol
- Procedure:
 - To a stirred solution of 2,3-dichloroquinoxaline in ethanol, add hydrazine hydrate at room temperature.
 - Continue stirring the mixture overnight. A yellow slurry will form.
 - Filter the precipitate and wash it with ethanol.
 - Recrystallize the crude product from hot methanol to obtain pure **2-Chloro-3-hydrazinylquinoxaline** as a yellow solid.
 - The reported yield is approximately 41%.[\[1\]](#)

Reactivity

The hydrazinyl group of **2-Chloro-3-hydrazinylquinoxaline** is a key functional group that allows for a variety of subsequent chemical transformations. It can readily react with aldehydes and ketones to form the corresponding hydrazone.[\[3\]](#) This reactivity is crucial for the synthesis of a diverse library of quinoxaline derivatives with potential therapeutic applications.

Biological Activity and Signaling Pathways


2-Chloro-3-hydrazinylquinoxaline has demonstrated promising biological activities, primarily as an antifungal and anti-inflammatory agent.[\[4\]](#)[\[5\]](#)


Antifungal Activity

The compound has shown noteworthy efficacy against various *Candida* species, with particular effectiveness against *Candida krusei*.[\[4\]](#)[\[5\]](#) While the precise mechanism of action is still under investigation, quinoxaline derivatives are known to exert their antifungal effects through various

mechanisms, including the disruption of fungal cell wall integrity and interference with essential cellular processes.

Diagram: Postulated Antifungal Mechanism of Action

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]

- 3. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Chloro-3-hydrazinylquinoxaline: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333903#chemical-properties-of-2-chloro-3-hydrazinylquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com